

Application Notes and Protocols for S23757 Probe in In Situ Hybridization

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Compound of Interest

Compound Name: S23757

Cat. No.: B15553826

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Introduction

In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific nucleic acid sequences within the context of morphologically preserved tissue sections or cells.^{[1][2]} This method is invaluable for understanding gene expression patterns, identifying the cellular location of viral infections, and analyzing chromosomal abnormalities.^{[1][3]} The **S23757** probe is a high-fidelity, fluorescently labeled oligonucleotide designed for the sensitive and specific detection of its target sequence in fluorescence in situ hybridization (FISH) applications.

These application notes provide a detailed protocol for the use of the **S23757** probe in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The protocol is intended to serve as a guideline and may require optimization for specific tissues and experimental conditions.

Product Information

- Product Name: **S23757** FISH Probe
- Target: Gene-X mRNA
- Label: Fluorescein (FITC)
- Excitation/Emission: 495/525 nm

- Storage: -20°C in the dark. Avoid repeated freeze-thaw cycles.

Data Presentation

The performance of the **S23757** probe was evaluated in FFPE human cell lines with known high and low expression of Gene-X. The following tables summarize the quantitative data obtained.

Table 1: Signal-to-Noise Ratio

Cell Line	Gene-X Expression	Average Signal Intensity (a.u.)	Average Background Intensity (a.u.)	Signal-to-Noise Ratio
Cell Line A	High	8500	350	24.3
Cell Line B	Low	1200	320	3.75

Table 2: Probe Specificity

Probe	Target	Off-Target Hybridization (Percentage of cells with non-specific signal)
S23757	Gene-X	< 2%
Scrambled Control	N/A	< 1%

Experimental Protocols

I. Sample Preparation: Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections

- Tissue Fixation: Immediately following excision, fix fresh tissue in 10% neutral buffered formalin for 18-24 hours at room temperature.[3]
- Dehydration and Embedding: Dehydrate the fixed tissue through a series of graded ethanol washes (e.g., 70%, 80%, 95%, 100% ethanol), clear with xylene, and embed in paraffin wax.

[3]

- Sectioning: Cut 4-5 μm thick sections using a microtome and float them onto positively charged slides.[3]
- Baking: Bake the slides overnight at 60°C to ensure tissue adherence.

II. Deparaffinization and Rehydration

- Immerse slides in two changes of xylene for 10 minutes each.[3]
- Rehydrate the sections by immersing them in two changes of 100% ethanol for 5 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.[3]
- Rinse slides in deionized water for 5 minutes.

III. Pretreatment and Permeabilization

- Target Retrieval: Immerse slides in a pre-warmed target retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) and incubate at 95-100°C for 15-20 minutes. Allow slides to cool to room temperature.
- Washing: Wash slides twice in 2x SSC buffer for 5 minutes each.
- Permeabilization: Treat sections with a pepsin solution (e.g., 0.5 mg/ml in 0.01N HCl) for 10-15 minutes at 37°C in a humidified chamber to permeabilize the cells.[3] The optimal digestion time may vary depending on the tissue type and fixation time.
- Washing: Wash slides in 2x SSC for 5 minutes.[3]
- Dehydration: Dehydrate the sections again through a graded ethanol series (70%, 80%, 95%, 100%) for 2 minutes each and air dry.

IV. Hybridization

- Probe Preparation: Dilute the **S23757** probe in a suitable hybridization buffer to the desired final concentration (e.g., 2.5 ng/ μl).[4]

- Denaturation: Denature the probe solution by heating it at 75°C for 5-10 minutes, then immediately place it on ice.[3]
- Application: Apply 10-20 µl of the denatured probe solution to the tissue section.
- Coverslipping: Cover the section with a coverslip, avoiding air bubbles. Seal the edges with rubber cement.
- Hybridization: Place the slides in a humidified chamber and incubate overnight at 37°C.

V. Post-Hybridization Washes

- Coverslip Removal: Carefully remove the rubber cement and coverslips.
- Stringency Washes:
 - Wash slides in 2x SSC at 40°C for 5 minutes.[3]
 - Wash slides in 0.1x SSC at 40°C for 5-10 minutes.[3]
 - Wash slides in 2x SSC at 40°C for 5 minutes.[3]
- Allow the slides to cool to room temperature.

VI. Counterstaining and Mounting

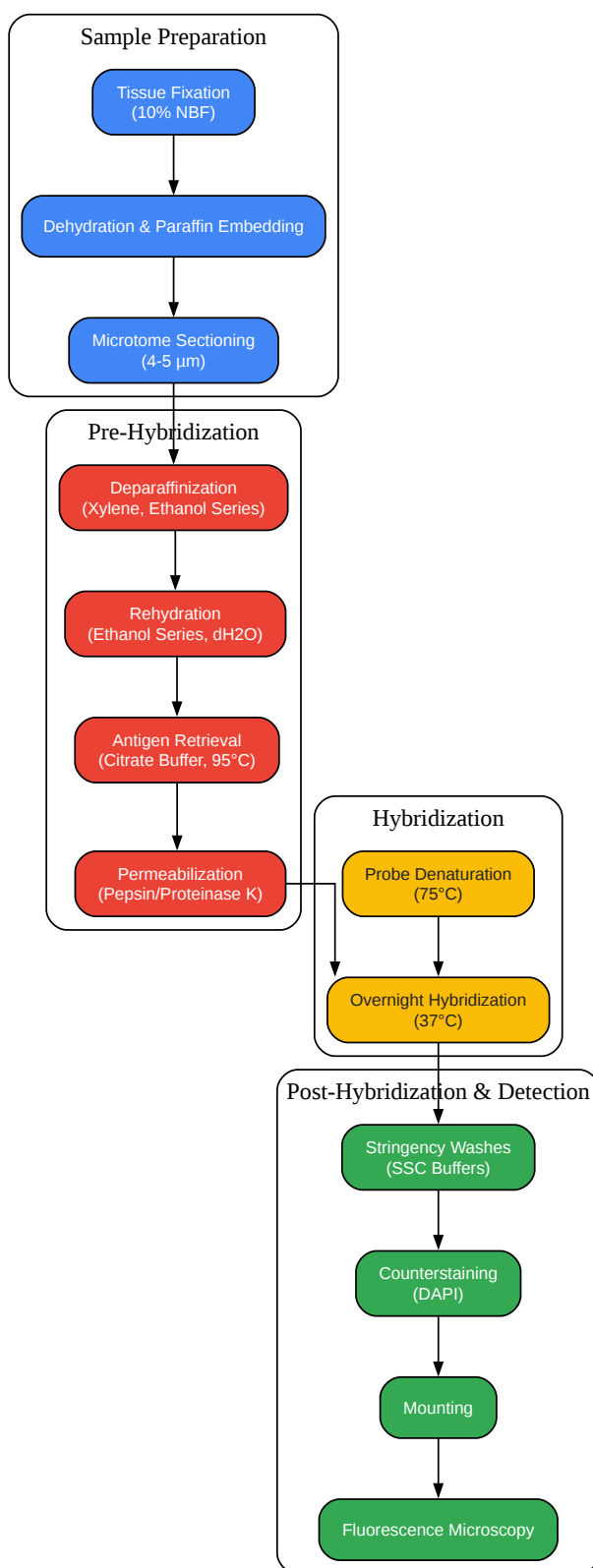
- Counterstaining: Apply a mounting medium containing a nuclear counterstain, such as DAPI, to the sections.[3]
- Mounting: Place a coverslip over the mounting medium, avoiding air bubbles.
- Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant.

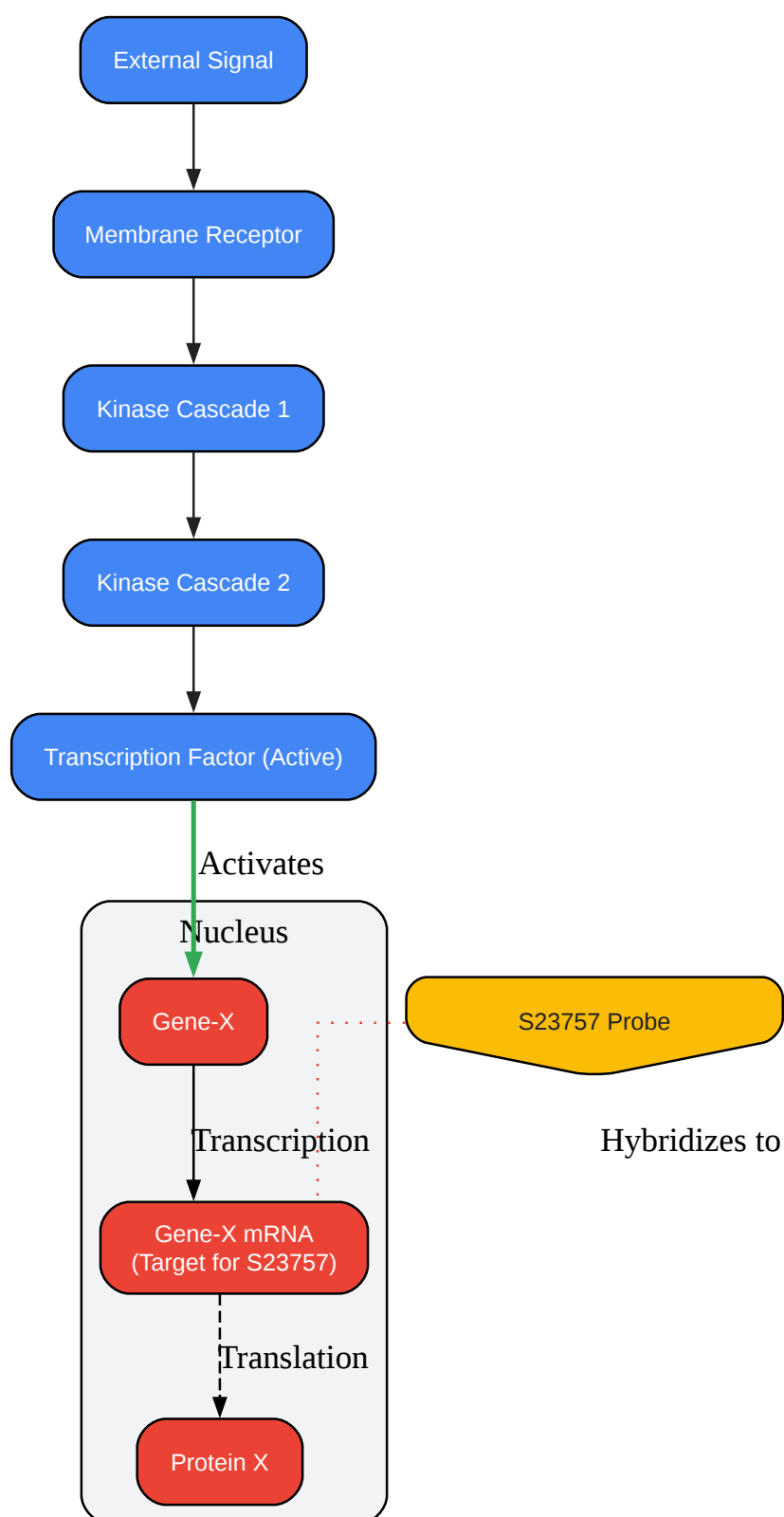
VII. Visualization

- Store the slides in the dark at 4°C until ready for imaging.
- Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for FITC (for the **S23757** probe) and DAPI (for the nuclear

counterstain).

Visualization of Experimental Workflow and Signaling Pathway





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